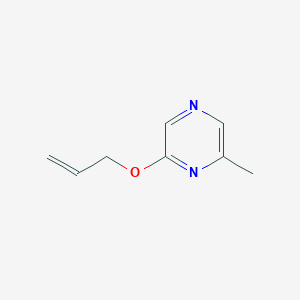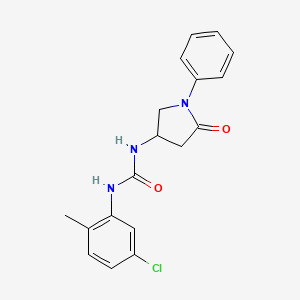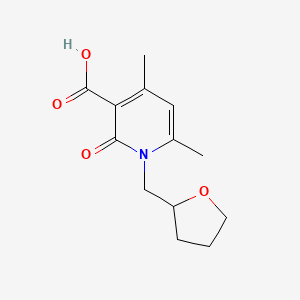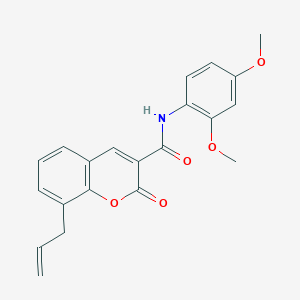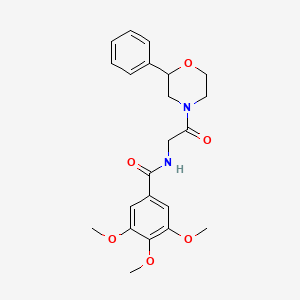![molecular formula C13H16Cl2N2 B2768962 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2225136-52-5](/img/structure/B2768962.png)
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2225136-52-5 . It has a molecular weight of 271.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-(pyridin-3-yl)phenyl)ethan-1-amine dihydrochloride . The InChI code is 1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.19 . It is a powder at room temperature . The density is predicted to be 1.018±0.06 g/cm3 . It’s important to note that these properties can influence how the compound behaves in different environments and how it can be manipulated in the lab.Scientific Research Applications
Chemical Synthesis and Structural Analysis
A foundational aspect of this compound's application lies in its role in the synthesis of complex molecular structures and the study of tautomeric behaviors. For instance, investigations into Schiff bases reveal intricate tautomeric equilibria, which are crucial for understanding reaction mechanisms and molecular properties (Nazır et al., 2000). These Schiff bases, which include compounds structurally similar to 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine, exhibit significant tautomerism that impacts their chemical reactivity and potential applications in designing molecular sensors or catalysts.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride serve as key scaffolds for the development of novel therapeutic agents. Studies have demonstrated the synthesis and biological evaluation of derivatives containing the pyridin-3-yl phenyl ethanamine moiety for their anticancer properties. For example, Alam et al. (2017) designed and synthesized novel compounds that showed significant cytotoxicity against various human cancer cell lines, highlighting the potential of this chemical scaffold in oncology (Alam et al., 2017).
Material Science and Fluorescent Sensors
The chemical framework of this compound is also explored in the development of novel materials and fluorescent sensors. Khan et al. (2018) reported the synthesis of a pyrene-based fluorescent probe that demonstrates selective "turn-on" sensing capabilities for Ni2+ ions, showcasing the utility of pyridine derivatives in environmental monitoring and biological imaging (Khan et al., 2018).
Antimicrobial Research
The antimicrobial potential of compounds derived from this compound is another significant area of application. Merugu et al. (2010) conducted studies on the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating the antimicrobial efficacy of these derivatives (Merugu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKOFADKRHLPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

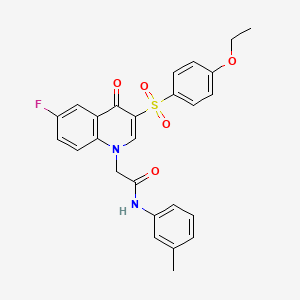

![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)
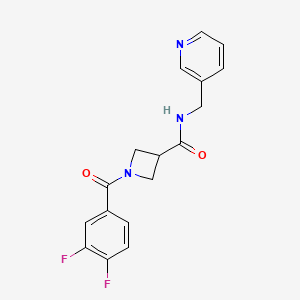
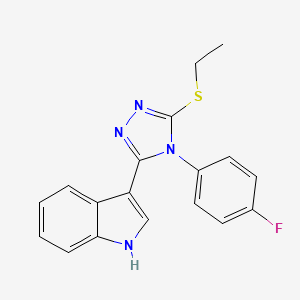
![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)
